Cas no 893410-19-0 (1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY)-)

1H-Carbazol-1-one, 2,3,4,9-tetrahydro-6-(trifluoromethoxy)- is a carbazole derivative characterized by a tetrahydrocarbazole core substituted with a trifluoromethoxy group at the 6-position. This compound is of interest in medicinal chemistry and material science due to its structural features, including the electron-withdrawing trifluoromethoxy moiety, which can enhance stability and influence binding interactions. The saturated ring system may improve solubility and pharmacokinetic properties, making it a potential intermediate for pharmaceuticals or agrochemicals. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules or advanced materials with tailored properties.
1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY)- structure
893410-19-0 structure
Product name:1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY)-
CAS No:893410-19-0
MF:C13H10F3NO2
MW:269.219213962555
CID:3217849
PubChem ID:57575579

1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY)- Chemical and Physical Properties

Names and Identifiers

    • 1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY)-
    • SCHEMBL4156339
    • 895-917-3
    • 6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
    • 6-(trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one
    • 893410-19-0
    • SWNIILXZKOZGEO-UHFFFAOYSA-N
    • EN300-6760210
    • Z3614598940
    • Inchi: InChI=1S/C13H10F3NO2/c14-13(15,16)19-7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2
    • InChI Key: SWNIILXZKOZGEO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 269.06636305Da
  • Monoisotopic Mass: 269.06636305Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 42.1Ų

1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6760210-0.1g
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95.0%
0.1g
$337.0 2025-03-13
Enamine
EN300-6760210-1.0g
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95.0%
1.0g
$971.0 2025-03-13
Enamine
EN300-6760210-0.5g
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95.0%
0.5g
$758.0 2025-03-13
1PlusChem
1P0286UK-250mg
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95%
250mg
$657.00 2024-04-20
Aaron
AR02872W-50mg
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95%
50mg
$336.00 2025-02-15
1PlusChem
1P0286UK-500mg
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95%
500mg
$999.00 2024-04-20
1PlusChem
1P0286UK-5g
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95%
5g
$3543.00 2024-04-20
Enamine
EN300-6760210-2.5g
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95.0%
2.5g
$1903.0 2025-03-13
Enamine
EN300-6760210-5.0g
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95.0%
5.0g
$2816.0 2025-03-13
Enamine
EN300-6760210-0.05g
6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
893410-19-0 95.0%
0.05g
$226.0 2025-03-13

1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY)- Related Literature

Additional information on 1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY)-

1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY) (CAS No: 893410-19-0)

The compound 1H-CARBAZOL-1-ONE, 2,3,4,9-TETRAHYDRO-6-(TRIFLUOROMETHOXY) with CAS No: 893410-19-0 is a highly specialized organic molecule that has garnered significant attention in the fields of material science and pharmaceutical research. This compound belongs to the class of carbazoles, which are known for their unique electronic properties and structural versatility. The presence of the trifluoromethoxy group at the 6-position introduces additional functionality, making this compound a promising candidate for various applications.

Recent studies have highlighted the potential of 1H-CARBAZOL-1-ONE derivatives in the development of advanced materials. For instance, researchers have explored its role in the synthesis of novel semiconducting polymers and organic light-emitting diodes (OLEDs). The incorporation of the trifluoromethoxy group enhances the molecule's electron-withdrawing properties, which is crucial for optimizing the electronic performance of these materials. This modification also improves the thermal stability and mechanical robustness of the resulting polymers, making them suitable for high-performance electronic devices.

In addition to its material science applications, 1H-CARBAZOL-1-ONE has shown promise in pharmacological research. The compound's unique structure allows for selective binding to certain biological targets, making it a potential lead compound for drug discovery. Recent studies have demonstrated its ability to inhibit specific kinase enzymes, which are implicated in various pathological conditions such as cancer and inflammatory diseases. The trifluoromethoxy group plays a pivotal role in modulating the compound's bioavailability and pharmacokinetic properties, ensuring optimal therapeutic efficacy.

The synthesis of 1H-CARBAZOL-1-ONE involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels. For example, a recent study reported the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethoxy group at the desired position. This approach not only enhances the efficiency of the synthesis but also minimizes environmental impact by reducing waste generation.

From a structural perspective, 1H-CARBAZOL-1-ONE exhibits a tetrahydrocarbazole skeleton with a ketone functionality at position 1. The trifluoromethoxy group at position 6 introduces steric and electronic effects that influence the molecule's overall reactivity and stability. Computational studies have revealed that this substitution pattern significantly alters the molecule's frontier molecular orbitals, which is critical for its electronic properties. These insights have been instrumental in guiding further modifications to tailor the compound's behavior for specific applications.

Another area where 1H-CARBAZOL-1-ONE has shown potential is in energy storage technologies. Researchers have investigated its use as an electrolyte additive in lithium-ion batteries (LIBs). The compound's ability to stabilize electrode surfaces and enhance ion transport properties has been demonstrated in recent experiments. This could lead to improved battery performance in terms of capacity retention and cycle life under high-current conditions.

In terms of environmental impact assessment, studies have been conducted to evaluate the biodegradation potential of 1H-CARBAZOL-1-ONE derivatives. Results indicate that under aerobic conditions, certain microbial strains can metabolize these compounds effectively. However, further research is needed to understand their long-term persistence in different ecosystems and their potential ecotoxicological effects.

Looking ahead, ongoing research aims to explore new functionalization strategies for 1H-CARBAZOL-1-ONE derivatives. One promising avenue involves incorporating additional heteroatoms or functional groups to expand their chemical versatility further. For example, introducing nitrogen or sulfur atoms could enhance their coordination abilities or redox properties.

In conclusion, 1H-CARBAZOL-1-O N E (CAS No: 893410 - 19 - 0) stands out as a versatile and multifunctional compound with significant potential across diverse fields such as materials science pharmaceuticals energy storage and environmental chemistry. Its unique structure coupled with recent advancements in synthetic methodologies has positioned it as a key player in cutting-edge research efforts.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd